1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene
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Overview
Description
1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include:
- Temperature: 0-50°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
- Reaction time: Several hours to ensure complete substitution
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automation can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the alkyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
- Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
- Reduction: H2 gas with Pd/C catalyst
- Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid
Major Products Formed
- Oxidation: Carboxylic acids, ketones
- Reduction: Saturated hydrocarbons
- Substitution: Halogenated aromatic compounds
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylprop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene: Lacks one prop-2-en-1-yl group compared to the target compound.
1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)benzene: Lacks the prop-2-en-1-yloxy group.
1-(2-Methylprop-2-en-1-yl)-2-(prop-2-en-1-yloxy)-4-(prop-2-en-1-yl)benzene: Has an additional prop-2-en-1-yl group at the 4-position.
Uniqueness
The unique combination of substituents on the benzene ring in 1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
6337-52-6 |
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Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-2-prop-2-enoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C16H20O/c1-5-8-14-9-7-10-15(12-13(3)4)16(14)17-11-6-2/h5-7,9-10H,1-3,8,11-12H2,4H3 |
InChI Key |
WTGDLDXQSCTOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CC(=C1OCC=C)CC=C |
Origin of Product |
United States |
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